"5-Amino-2,4-bis(methoxymethyl)benzonitrile molecular weight"
"5-Amino-2,4-bis(methoxymethyl)benzonitrile molecular weight"
An In-Depth Technical Guide to 5-Amino-2,4-bis(methoxymethyl)benzonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Versatility of the Benzonitrile Scaffold
Benzonitrile and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding extensive use as intermediates in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers[1][2][3]. The nitrile group's unique electronic properties and its ability to participate in a variety of chemical transformations, such as hydrolysis, reduction, and cycloadditions, make it a valuable functional group in organic synthesis[1]. Furthermore, the introduction of an amino group to the benzonitrile ring system significantly enhances its utility, providing a key nucleophilic center for further molecular elaboration. Substituted aminobenzonitriles are recognized as important building blocks in the development of novel therapeutic agents and advanced materials[4][5].
This guide focuses on the specific, albeit currently uncharacterized, molecule: 5-Amino-2,4-bis(methoxymethyl)benzonitrile. By examining the established chemistry of related compounds, we can infer its properties and potential utility, thereby providing a roadmap for its synthesis and future investigation.
Predicted Physicochemical and Spectroscopic Properties
The molecular structure of 5-Amino-2,4-bis(methoxymethyl)benzonitrile suggests a set of predictable physicochemical properties based on the contributions of its constituent functional groups. The presence of the polar amino and nitrile groups is expected to result in moderate solubility in organic solvents, while the two methoxymethyl groups may enhance its solubility in less polar media compared to simpler aminobenzonitriles[5].
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Based on IUPAC nomenclature |
| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula[6][7][8] |
| Appearance | Off-white to light yellow solid | Based on similar aminobenzonitrile compounds[5][9] |
| Melting Point | 90 - 110 °C | Inferred from substituted aminobenzonitriles |
| Boiling Point | > 300 °C (decomposes) | Extrapolated from related aromatic compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Based on the polarity of functional groups |
| ¹H NMR (predicted) | Signals for aromatic protons, amino protons, methylene protons, and methyl protons. | Standard chemical shift values |
| ¹³C NMR (predicted) | Resonances for aromatic carbons, nitrile carbon, methylene carbons, and methyl carbons. | Standard chemical shift values |
| IR Spectroscopy (predicted) | Characteristic peaks for N-H stretching (amino), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H stretching. | Typical vibrational frequencies of functional groups |
Proposed Synthesis Workflow
A robust and scalable synthesis is critical for the exploration of any new chemical entity. Based on common synthetic strategies for producing substituted aminobenzonitriles, a multi-step synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile is proposed, commencing from a readily available starting material. The key transformation is the reduction of a nitro group to an amino group, a widely employed reaction in the synthesis of aromatic amines[10].
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,4-bis(methoxymethyl)-5-nitrobenzonitrile
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To a solution of 1,3-bis(methoxymethyl)-2-nitro-5-bromobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride to decompose the copper cyanide complex.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2,4-bis(methoxymethyl)-5-nitrobenzonitrile.
Step 2: Synthesis of 5-Amino-2,4-bis(methoxymethyl)benzonitrile
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Dissolve 2,4-bis(methoxymethyl)-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water.
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Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, neutralize with sodium bicarbonate, and filter through a pad of celite to remove the iron salts.
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Extract the filtrate with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product can be purified by recrystallization or column chromatography to afford the final product, 5-Amino-2,4-bis(methoxymethyl)benzonitrile.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 5-Amino-2,4-bis(methoxymethyl)benzonitrile suggest its potential as a versatile intermediate in several areas of chemical research and development.
Medicinal Chemistry
Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry[11]. The amino group serves as a handle for the introduction of various side chains, enabling the synthesis of a library of compounds for biological screening. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups[11]. Benzonitrile derivatives have been investigated for a wide range of biological activities, and this novel scaffold could be a starting point for the development of new therapeutic agents[4].
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